molecular formula C22H21N3O3 B116520 Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester CAS No. 1013330-79-4

Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester

Cat. No. B116520
CAS RN: 1013330-79-4
M. Wt: 375.4 g/mol
InChI Key: QLRRIESOGZTMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of carbamic acid, which is also known as aminoformic acid or aminocarboxylic acid . Carbamic acid is a chemical compound with the formula H2NCOOH . The compound you’re interested in has additional functional groups attached to the carbamic acid structure .


Molecular Structure Analysis

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .


Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .

Scientific Research Applications

Carbon Capture and Sequestration

Carbamic acid derivatives are pivotal in the development of carbon capture technologies. They react with CO2 to form carbamates, which are intermediates in the sequestration process . This compound, in particular, could be explored for its potential to enhance the efficiency of CO2 capture from industrial emissions, contributing to the reduction of greenhouse gases.

Pharmaceutical Research

The structural complexity of this carbamic acid ester suggests potential bioactivity. It could be investigated for its therapeutic properties, particularly in the modulation of biological pathways involving biphenyl motifs, which are prevalent in drug design .

Neuroprotective Agents

Compounds similar to this carbamic acid ester have been studied for their neuroprotective effects. Research could be directed towards understanding its efficacy in protecting neuronal cells against toxins, which could lead to the development of treatments for neurodegenerative diseases .

properties

IUPAC Name

methyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-22(27)24-14-15-7-9-17(10-8-15)21(26)25-20-13-18(11-12-19(20)23)16-5-3-2-4-6-16/h2-13H,14,23H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRRIESOGZTMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester

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